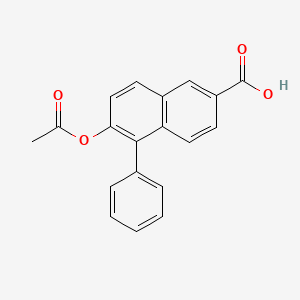
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes an acetyloxy group, a phenyl group, and a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid typically involves the acylation of 5-phenylnaphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Carboxy-5-phenylnaphthalene-2-carboxylic acid.
Reduction: 6-(Acetyloxy)-5-cyclohexylnaphthalene-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl and naphthalene groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-5-phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
6-(Methoxy)-5-phenylnaphthalene-2-carboxylic acid: Contains a methoxy group instead of an acetyloxy group, leading to different reactivity and applications.
5-Phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group entirely, resulting in different chemical properties and uses.
Uniqueness
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
166983-93-3 |
|---|---|
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
6-acetyloxy-5-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-12(20)23-17-10-8-14-11-15(19(21)22)7-9-16(14)18(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
InChI-Schlüssel |
BCRNAQXCLAFUJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)
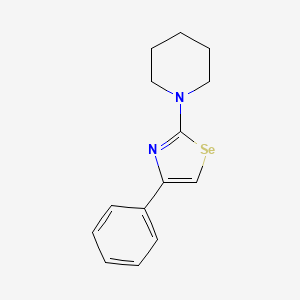
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
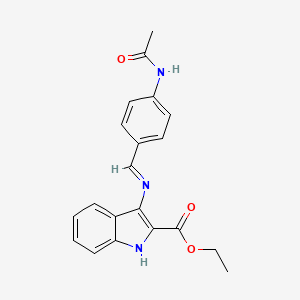
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
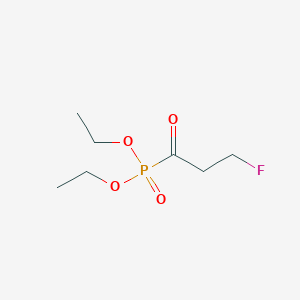
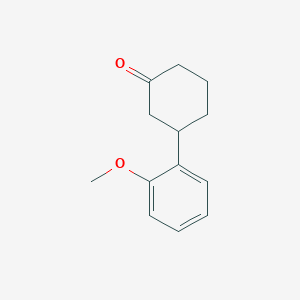
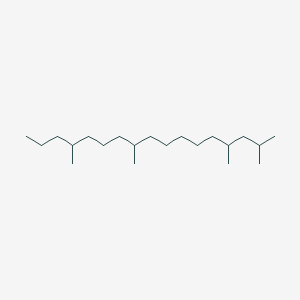
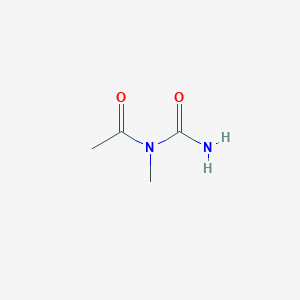

![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

